2-(3,4-Dichloro-benzoylamino)-pentanedioic acid
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Overview
Description
2-(3,4-Dichloro-benzoylamino)-pentanedioic acid is an organic compound characterized by the presence of a dichlorobenzoyl group attached to a pentanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dichlorobenzoyl group to a benzyl group.
Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzoylamino derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of neurological pathways .
Comparison with Similar Compounds
2,4-Dichlorobenzoic acid: Similar in structure but lacks the pentanedioic acid moiety.
3,5-Dichlorobenzamide: Contains a dichlorobenzoyl group but differs in the amide linkage.
Uniqueness: 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3,4-dichlorobenzoyl)amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO5/c13-7-2-1-6(5-8(7)14)11(18)15-9(12(19)20)3-4-10(16)17/h1-2,5,9H,3-4H2,(H,15,18)(H,16,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCQTRSFSYUTDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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